4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CMLD-2 and has been synthesized through various methods. The aim of
Scientific Research Applications
- 4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide has demonstrated promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a potential candidate for targeted cancer therapies .
- This compound acts as a kinase inhibitor, specifically targeting certain kinases involved in cell signaling pathways. By blocking these kinases, it disrupts aberrant signaling cascades associated with diseases such as cancer, inflammation, and autoimmune disorders. Researchers are exploring its potential as a therapeutic agent in kinase-driven diseases .
- Inflammation plays a crucial role in various pathological conditions. Studies have shown that 4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide exhibits anti-inflammatory effects by modulating inflammatory mediators and cytokines. Its ability to suppress pro-inflammatory pathways makes it relevant for treating inflammatory diseases .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, involve oxidative stress and neuronal damage. This compound has been investigated for its neuroprotective properties. It scavenges free radicals, reduces oxidative stress, and enhances neuronal survival, suggesting potential therapeutic applications in neurodegenerative conditions .
- Preliminary studies indicate that 4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide exhibits antiviral activity against certain viruses. It interferes with viral replication and entry processes, making it a candidate for antiviral drug development. Further research is needed to explore its efficacy against specific viral pathogens .
- Beyond its biological properties, this compound has interesting photophysical characteristics. It absorbs light in the UV-visible range and emits fluorescence. Researchers have explored its use as a fluorescent probe for imaging cellular structures, studying protein interactions, and monitoring intracellular processes .
Anticancer Properties
Kinase Inhibitor
Anti-inflammatory Agent
Neuroprotective Effects
Antiviral Activity
Photophysical Applications
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-pyrimidin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3/c24-16(22-19-20-10-3-11-21-19)12-6-8-13(9-7-12)23-17(25)14-4-1-2-5-15(14)18(23)26/h1-11H,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZENXTNPGOWYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.